Tris(perfluorobutanesulfonyl)methane
Overview
Description
Tris(perfluorobutanesulfonyl)methane is a useful research compound. Its molecular formula is C13HF27O6S3 and its molecular weight is 862.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Tris(perfluorobutanesulfonyl)methane has been identified as a component in the synthesis of lanthanide tris(perfluorobutanesulfonyl)methides, particularly in scandium and ytterbium complexes. These complexes are known for being water-tolerant and extremely efficient Lewis acid catalysts. They have been utilized in various chemical reactions, such as Friedel-Crafts acylation, Diels-Alders reaction, and Meerwein-Ponndorf-Verley reduction (J. Nishikido et al., 1999).
Synthesis Gas and Hydrogen Production
This compound has been involved in the tri-reforming process, which is a combination of CO2 reforming, steam reforming, and partial oxidation of methane. This process effectively produces synthesis gas (syngas) with desired H2/CO ratios and mitigates carbon formation, a common issue in CO2 reforming of methane. The process has shown high methane conversion and CO2 conversion rates, indicating its efficiency and potential industrial applications (Chunshan Song & W. Pan, 2004).
Functionalization of Methane and Light Alkanes
A series of silver complexes containing perfluorinated tris(indazolyl)borate ligands, which may involve this compound derivatives, have been used to catalyze the functionalization of methane into ethyl propionate. This process employs supercritical carbon dioxide as the reaction medium and has been extended to other light alkanes like ethane, propane, butane, and isobutane (M. Fuentes et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Tris(perfluorobutanesulfonyl)methane, also known as Triflidic acid, is an organic superacid . It is one of the strongest known carbon acids and is among the strongest Brønsted acids in general . Its primary targets are the molecules or structures that can be protonated, due to its superacid nature .
Mode of Action
The compound’s interaction with its targets primarily involves protonation, a process where a proton (H+) is donated to a target molecule . This can result in significant changes to the target molecule, including changes in its reactivity, structure, and function .
Biochemical Pathways
As a superacid, it can potentially influence a wide range of biochemical reactions that involve proton transfer .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific targets and pathways involved. As a superacid, it can potentially alter the properties and functions of target molecules through protonation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its superacid properties may be affected by factors such as pH and temperature . Additionally, its stability and reactivity could be influenced by the presence of other chemicals in the environment.
Properties
IUPAC Name |
1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFXEGCFPAWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF27O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896722 | |
Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182505-69-7 | |
Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.